molecular formula C8H5ClFNO B2583997 4-Chloro-7-fluoroindolin-2-one CAS No. 1523333-96-1

4-Chloro-7-fluoroindolin-2-one

Cat. No.: B2583997
CAS No.: 1523333-96-1
M. Wt: 185.58
InChI Key: DBVZGOGXVMBGMJ-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoroindolin-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of chlorine and fluorine atoms into the indole structure enhances its chemical reactivity and biological activity, making it a valuable compound in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroindolin-2-one typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its high yield, short reaction time, and eco-friendly nature. The reaction is conducted in a microwave reactor at 200 W power and 60°C using copper dipyridine dichloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoroindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-7-fluoroindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to various biological receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Chloroindolin-2-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    7-Fluoroindolin-2-one: Lacks the chlorine atom, affecting its chemical properties and applications.

    4-Bromo-7-fluoroindolin-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness: 4-Chloro-7-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-7-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVZGOGXVMBGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523333-96-1
Record name 4-chloro-7-fluoroindolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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